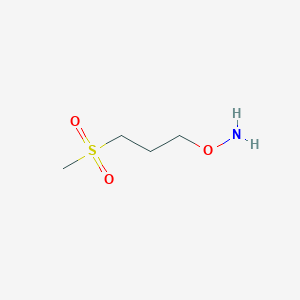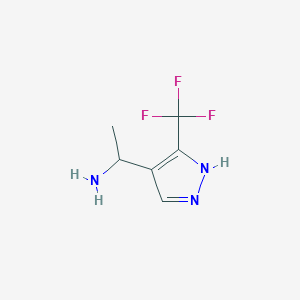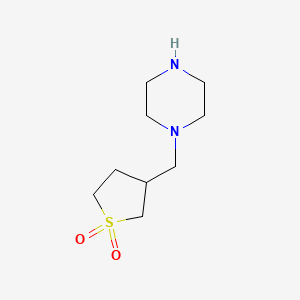
3-(Piperazin-1-ylmethyl)tetrahydrothiophene 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(piperazin-1-yl)methyl]-1lambda6-thiolane-1,1-dione is a heterocyclic compound that contains both piperazine and thiolane moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(piperazin-1-yl)methyl]-1lambda6-thiolane-1,1-dione typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-[(piperazin-1-yl)methyl]-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiolane derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
3-[(piperazin-1-yl)methyl]-1lambda6-thiolane-1,1-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antipsychotic drug due to its ability to act as a dopamine and serotonin antagonist.
Pharmaceuticals: It is used in the development of drugs with antiviral, antimicrobial, and antitumor activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential biological activities.
Mecanismo De Acción
The mechanism of action of 3-[(piperazin-1-yl)methyl]-1lambda6-thiolane-1,1-dione involves its interaction with molecular targets such as dopamine and serotonin receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(piperazin-1-yl)-1,2-benzothiazole: This compound also contains a piperazine moiety and is used as an antipsychotic drug.
4-[(3-(4-chlorophenyl)piperazin-1-yl)methyl]-1lambda6-thiolane-1,1-dione: A structurally similar compound with potential antiviral and antimicrobial activities.
Uniqueness
3-[(piperazin-1-yl)methyl]-1lambda6-thiolane-1,1-dione is unique due to its combination of piperazine and thiolane moieties, which confer distinct chemical and biological properties. Its ability to act as a dopamine and serotonin antagonist makes it particularly valuable in medicinal chemistry .
Propiedades
Fórmula molecular |
C9H18N2O2S |
|---|---|
Peso molecular |
218.32 g/mol |
Nombre IUPAC |
3-(piperazin-1-ylmethyl)thiolane 1,1-dioxide |
InChI |
InChI=1S/C9H18N2O2S/c12-14(13)6-1-9(8-14)7-11-4-2-10-3-5-11/h9-10H,1-8H2 |
Clave InChI |
RTWBZARDVLIBJK-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CC1CN2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


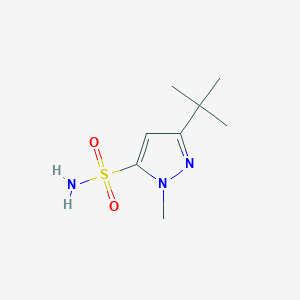



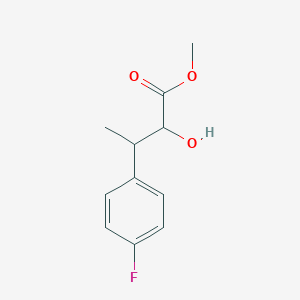
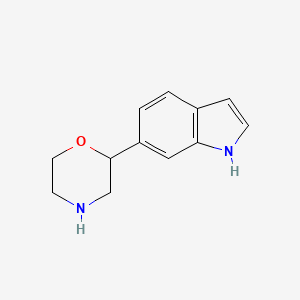
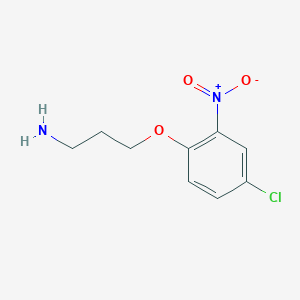
![tert-butylN-[(3R)-1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13603114.png)
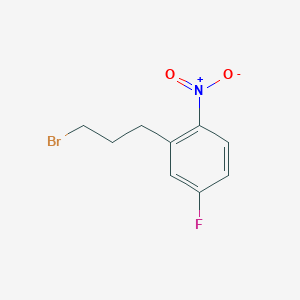
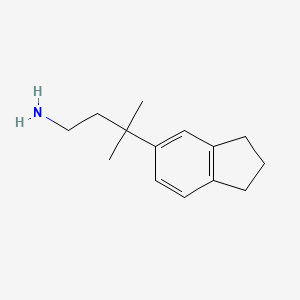
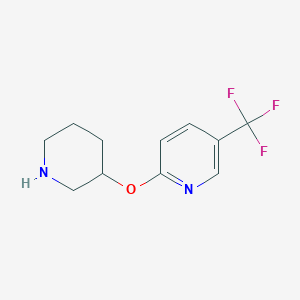
![C-[2-(2-Methoxy-naphthalen-1-yl)-cyclopropyl]-methylamine](/img/structure/B13603134.png)
